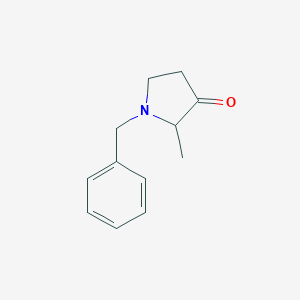

1-Benzyl-2-methyl-3-pyrrolidone

Description

Overview of Pyrrolidinone Derivatives in Organic and Medicinal Chemistry

Pyrrolidinone derivatives represent a vital class of heterocyclic compounds that have garnered substantial attention in both organic and medicinal chemistry. researchgate.netnih.gov This five-membered ring system is a recurring motif in numerous natural products and synthetic pharmaceuticals. nih.gov The versatility of the pyrrolidinone scaffold allows for extensive chemical modifications, leading to a broad spectrum of biological activities. researchgate.net Consequently, these derivatives have been explored for their potential as antibacterial, antifungal, anticonvulsant, and anti-inflammatory agents. researchgate.netbldpharm.com

In organic synthesis, pyrrolidones serve as valuable intermediates and building blocks. Their synthesis can be achieved through various methods, including the cyclization of γ-amino acids, reductive amination of levulinic acid, and 1,3-dipolar cycloaddition reactions. nih.gov The development of novel synthetic routes to functionalized pyrrolidones remains an active area of research, aiming for more efficient and stereoselective methods. nih.gov

Structural Characteristics and Biological Relevance of N-Substituted Pyrrolidones

The substitution at the nitrogen atom of the pyrrolidone ring, creating N-substituted pyrrolidones, is a key determinant of the molecule's biological and chemical properties. nih.gov The substituent at the N-1 position significantly influences the compound's polarity, solubility, and ability to interact with biological targets. The presence of a benzyl (B1604629) group, as in 1-Benzyl-2-methyl-3-pyrrolidone, introduces a bulky, lipophilic moiety that can facilitate passage through biological membranes and engage in hydrophobic interactions with protein targets.

The stereochemistry of the pyrrolidone ring, which can be influenced by substituents, is also crucial for biological activity. nih.gov The non-planar, puckered conformation of the five-membered ring allows for a three-dimensional arrangement of substituents that can be optimized for specific receptor binding. nih.gov The biological importance of N-substituted pyrrolidones is exemplified by the wide range of pharmaceuticals and research chemicals that incorporate this structural feature. For instance, N-substituted pyrrolidinone derivatives have been investigated for their activity as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov

Specific Academic Interest in this compound and its Analogues

While specific academic literature on this compound is sparse, significant research has been conducted on its close analogues, providing insights into its potential areas of interest. The primary identifiers for this compound are its CAS number, 69079-26-1, its molecular formula, C12H15NO, and its molecular weight of 189.25 g/mol . scbt.com

Analogues such as 1-benzyl-2-pyrrolidone and 1-benzyl-3-pyrrolidone are more extensively studied. For example, 1-benzyl-2-pyrrolidone is utilized as a solvent and an intermediate in the synthesis of various compounds. sigmaaldrich.com Research on 1-benzyl-3-pyrrolidone has explored its synthesis via methods like the Dieckmann cyclization and its role as a precursor for more complex molecules. researchgate.netnih.gov The synthesis of optically active N-benzyl-3-hydroxypyrrolidines, which are key intermediates for several pharmaceutical products, further highlights the academic and industrial interest in this class of compounds. nih.gov

The study of N-benzyl substituted pyrrolidines extends to their potential biological activities. For instance, derivatives of N-benzyl pyridinium (B92312) have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, demonstrating the therapeutic potential of the N-benzyl moiety in conjunction with a heterocyclic ring system. nih.gov The collective research on these analogues suggests that this compound would be of academic interest for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents, and as a scaffold in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGNDKNHORROII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497981 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-26-1 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 1 Benzyl 2 Methyl 3 Pyrrolidone Derivatives

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis is a critical tool in understanding the structure-activity relationships of 1-benzyl-2-methyl-3-pyrrolidone derivatives. The three-dimensional arrangement of these molecules significantly influences their interaction with biological targets. Computational methods, such as statistical analysis and Density Functional Theory (DFT), are employed to identify the most stable conformers. researchgate.net The relative proportions of these conformers are then estimated using thermodynamic calculations, which helps in correlating specific conformations with observed biological activities. researchgate.net

For instance, studies on N-substituted pyrrolidines have shown that the dynamic behavior and conformational preferences of the pyrrolidine (B122466) ring are key to their biological function. researchgate.net The comparison between computed and experimental NMR chemical shifts serves as a valuable method for elucidating the predominant structures in solution. researchgate.net This understanding of the conformational landscape allows for the rational design of derivatives with optimized biological profiles.

Influence of N-Benzyl Moiety Modifications on Bioactivity

Modifications to the N-benzyl group of this compound derivatives have a profound impact on their bioactivity. The introduction of various substituents on the benzyl (B1604629) ring can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, substitutions on the benzyl ring were found to be a critical determinant of anticonvulsant activity. nih.gov Similarly, in the context of 2-benzylbenzimidazole analogs, which share the N-benzyl feature, the nature of substituents on the phenyl ring connected to the core structure significantly affects their inhibitory activity against NF-κB. nih.gov Specifically, hydrophilic groups like hydroxyl (-OH) on the phenyl ring were found to be favorable for activity, whereas hydrophobic groups like methoxy (B1213986) (-OCH3) and chloro (-Cl) decreased the activity. nih.gov

Furthermore, replacing the benzyl group with other heterocyclic moieties has been explored to enhance properties like polarity and hydrogen-bonding capabilities. nih.gov For instance, linking benzimidazole (B57391) and indole (B1671886) rings to the pyrrolidone core via methylene (B1212753) or ethylene (B1197577) linkers has been investigated to generate more polar compounds with improved physicochemical properties. nih.gov The following table summarizes the impact of various N-benzyl moiety modifications on the biological activity of related heterocyclic compounds.

| Modification | Observed Effect on Bioactivity | Compound Class |

| Hydrophilic substitution (e.g., -OH) on the phenyl ring | Favorable for inhibitory activity. nih.gov | 2-Benzylbenzimidazole analogs |

| Hydrophobic substitution (e.g., -OCH3, -Cl) on the phenyl ring | Decreased inhibitory activity. nih.gov | 2-Benzylbenzimidazole analogs |

| Replacement of benzyl with heterocyclic groups (e.g., benzimidazole, indole) | Generation of more polar compounds with potentially improved physicochemical properties. nih.gov | Pyrrolidine-2,3-diones |

| Introduction of fluoro-substituted benzyl groups | Explored for desired physicochemical properties. nih.gov | Pyrrolidine-2,3-diones |

Stereochemical and Positional Effects of the C-Methyl Group on Pharmacological Outcomes

The stereochemistry and position of the C-methyl group on the pyrrolidone ring are crucial determinants of the pharmacological outcomes of this compound derivatives. The spatial arrangement of this methyl group can significantly influence the molecule's ability to bind to its biological target.

For instance, in a study of N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to be highly dependent on the stereochemistry at the carbon adjacent to the amide nitrogen. nih.gov The (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide exhibited potent anticonvulsant activity, while the (S)-stereoisomer was significantly less active. nih.gov This highlights the importance of a specific stereochemical orientation for maximal biological effect.

The table below illustrates the profound effect of stereochemistry on the anticonvulsant activity of a related compound.

| Compound | Stereoisomer | Anticonvulsant Activity (ED50 in mice, i.p.) |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-18 | 4.5 mg/kg. nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-18 | > 100 mg/kg. nih.gov |

Impact of Substitutions and Functionalizations on the Pyrrolidone Ring System

Substitutions and functionalizations on the pyrrolidone ring system of this compound and its analogs are key strategies for modulating their pharmacological properties. Modifications at various positions of the pyrrolidone ring can lead to significant changes in biological activity.

For example, in the development of pyrrolidine-2,3-dione (B1313883) inhibitors, substitutions at the C-3 position were investigated to understand the essentiality of a hydroxyl group for activity. nih.gov Replacing the hydroxyl group with amine substitutions resulted in new derivatives with altered biological profiles. nih.gov Similarly, the introduction of substituents at the C-2 position of the pyrrolidine ring has been shown to be a viable approach for creating novel bioactive compounds. A study on N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives demonstrated that the nature of the substituent on the oxadiazole ring, which is attached to the C-2 position of the pyrrolidine, influences the antioxidant and antibacterial activities of the compounds. researchgate.net

Furthermore, the functionalization of the pyrrolidine ring can be achieved through various chemical transformations. For instance, the enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone (B141626) yields the enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for the synthesis of various drugs. sigmaaldrich.com This highlights how modifications to the pyrrolidone ring can serve as a gateway to a diverse range of pharmacologically active molecules.

The following table summarizes the impact of different substitutions on the pyrrolidone ring of related compounds.

| Position of Substitution | Type of Substitution | Effect on Biological Activity | Compound Class |

| C-3 | Amine substitutions in place of a hydroxyl group | Altered biological profiles. nih.gov | Pyrrolidine-2,3-diones |

| C-2 | 5-substituted 1,3,4-oxadiazolyl groups | Influenced antioxidant and antibacterial activities. researchgate.net | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines |

| C-3 | Hydroxymethyl group | Serves as a versatile handle for further functionalization and influences bioactivity. | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Rational Design Principles for Enhanced Biological Activity

The rational design of this compound derivatives with enhanced biological activity relies on a systematic approach that integrates structure-activity relationship (SAR) data and computational modeling. The goal is to optimize the interactions of these compounds with their biological targets.

Key principles for the rational design of these derivatives include:

Conformational Targeting: As established through conformational analysis, designing molecules that can readily adopt the bioactive conformation is a fundamental principle. researchgate.net This involves considering the steric and electronic effects of substituents on the conformational preferences of the pyrrolidine ring and the N-benzyl group.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the replacement of a phenyl ring with a bioisosteric heterocycle can modulate the compound's properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict the binding mode of the derivatives. This allows for the design of compounds with optimized interactions with key residues in the binding site. For instance, in the design of N-benzylpyridinium-based AChE inhibitors, docking studies revealed key interactions with amino acids like TRP84 and PHE330, guiding the design of more potent inhibitors. nih.gov

Modulation of Physicochemical Properties: The rational design process also involves fine-tuning the physicochemical properties of the derivatives, such as lipophilicity, polarity, and hydrogen bonding capacity, to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, introducing polar groups can improve solubility and bioavailability. nih.gov

The following table outlines some rational design principles and their application in the development of related compounds.

| Design Principle | Application | Outcome |

| Conformational Analysis | Understanding the preferred 3D structure of N-substituted pyrrolidines. researchgate.net | Correlation of specific conformations with biological activity, enabling targeted modifications. |

| Structure-Based Design | Docking of N-benzylpyridinium derivatives into the active site of AChE. nih.gov | Identification of key binding interactions and design of more potent inhibitors. |

| Modulation of Physicochemical Properties | Introduction of heterocyclic groups at the N-benzylic position of pyrrolidine-2,3-diones. nih.gov | Generation of more polar compounds with potentially improved logP and hydrogen-bond donor/acceptor profiles. |

Pharmacological and Biological Research of the 1 Benzyl 2 Methyl 3 Pyrrolidone Scaffold and Its Bioactive Analogues

Central Nervous System (CNS) Activities

Derivatives of the pyrrolidone scaffold are well-regarded for their diverse effects on the central nervous system. Research has explored their potential as cognitive enhancers, anticonvulsants, and neuroprotective agents. nuph.edu.ua

Nootropic and Cognition-Enhancing Effects

The class of drugs known as nootropics, or "smart drugs," are substances that can enhance cognitive functions such as memory, learning, and attention, particularly in instances where these functions are compromised. nih.gov The pyrrolidone structure is fundamental to many nootropic agents, most notably the racetam family, which includes piracetam, aniracetam (B1664956), and nebracetam. uran.uanuph.edu.ua Nebracetam, which is chemically named 4-(aminomethyl)-1-benzylpyrrolidin-2-one, is a close structural analogue of the subject compound and has been shown to improve memory and linguistic learning. uran.uanuph.edu.ua

The mechanisms underlying the nootropic effects of these compounds are multifaceted. For instance, aniracetam is known to activate AMPA receptors, which are crucial for neural communication and memory formation, and also increases the release of key neurotransmitters like norepinephrine, dopamine, and serotonin. nuph.edu.ua Pramiracetam is thought to enhance cognitive function by boosting high-affinity choline (B1196258) uptake in the hippocampus. nuph.edu.ua Nebracetam is believed to exert its nootropic effects primarily through cholinergic neurotransmission mechanisms, acting as an agonist at M1 muscarinic acetylcholine (B1216132) receptors. uran.uaresearchgate.net Research on analogues of 4-(aminomethyl)-1-benzylpyrrolidine-2-one suggests that modifications to the benzyl (B1604629) group can influence their interaction with acetylcholine receptors, indicating the potential for developing new compounds with improved nootropic properties. researchgate.net

Table 1: Selected Pyrrolidone-Based Nootropics and their Mechanisms

| Compound | Key Structural Features | Proposed Nootropic Mechanism of Action |

|---|---|---|

| Aniracetam | Methoxy-substituted phenyl group | Activates AMPA receptors; increases release of norepinephrine, dopamine, and serotonin. nuph.edu.ua |

| Pramiracetam | Diisopropylaminoethyl side chain | Increases rate of sodium-dependent high-affinity choline uptake in the hippocampus. nuph.edu.ua |

| Nebracetam | 4-(aminomethyl)-1-benzylpyrrolidin-2-one | Acts as an agonist of the M1 muscarinic acetylcholine receptor. uran.uaresearchgate.net |

| Piracetam | 2-oxopyrrolidin-1-yl)acetamide | Enhances function of acetylcholine via muscarinic receptors; modulates ion channels. nih.govjebms.org |

Anticonvulsant Properties

Beyond their nootropic effects, pyrrolidone derivatives have also been investigated for their potential as anticonvulsant agents to treat epilepsy and other seizure-related disorders. nuph.edu.uazsmu.edu.ua Research has demonstrated that various modifications of the pyrrolidone ring can lead to significant anticonvulsant activity.

A study on N-Mannich bases derived from pyrrolidine-2,5-dione, which shares a structural relationship with the pyrrolidone core, identified a compound with potent anticonvulsant effects in multiple seizure models in mice. nih.gov This particular compound, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, was found to be active in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz psychomotor seizure tests. nih.gov Its proposed mechanism of action involves the blocking of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov This highlights the potential of the broader pyrrolidone class in the development of new antiepileptic drugs.

Neuroprotective Mechanisms and Applications

Neuroprotection, the preservation of neuronal structure and function, is another critical area of research for pyrrolidone derivatives. Many compounds that exhibit nootropic effects also possess neuroprotective properties. uran.uanuph.edu.ua For example, aniracetam has a demonstrated neuroprotective effect. nuph.edu.ua Similarly, drugs based on Ginkgo biloba, while not pyrrolidone derivatives, exert neuroprotective effects through antioxidant and anti-apoptotic mechanisms. nuph.edu.ua

Nebracetam has been shown to have a protective effect on neuronal cells in the hippocampus, which is thought to be achieved by enhancing cholinergic and limbic noradrenergic functions. uran.ua The neuroprotective potential of the pyrrolidone scaffold is often linked to its ability to modulate neurotransmitter systems and protect against cellular damage. uran.uanih.gov

Antimicrobial Efficacy

In addition to their CNS activities, various derivatives of the pyrrolidone scaffold and related heterocyclic compounds have been explored for their ability to combat microbial infections.

Antibacterial Spectrum and Potency

The search for new antibacterial agents is a global health priority. Research has shown that certain pyrrolidone derivatives possess antibacterial properties. For instance, the discovery of pyrrolidine-2,3-diones as novel inhibitors of Pseudomonas aeruginosa PBP3 (penicillin-binding protein 3) presents a promising avenue for developing new antibiotics against this multidrug-resistant pathogen. nih.gov These compounds act as competitive inhibitors at the catalytic site of the enzyme. nih.gov Initial testing of a library of these derivatives revealed antibacterial activity against P. aeruginosa, particularly when efflux pump systems in the bacteria were compromised. nih.gov

Furthermore, a series of benzyl guanidine (B92328) derivatives, which incorporate a benzyl group also found in 1-benzyl-2-methyl-3-pyrrolidone, have demonstrated potent inhibitory activity against both Staphylococcus aureus and Escherichia coli. mdpi.com One of the most effective compounds, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, exhibited minimal inhibitory concentrations (MICs) in the low µg/mL range and was also effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: Antibacterial Activity of Selected Benzyl Guanidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | Staphylococcus aureus | 0.5 mdpi.com |

| Escherichia coli | 1 mdpi.com | |

| 3,4-dichlorobenzyl derivative (9v) | Staphylococcus aureus | 0.5 mdpi.com |

| Escherichia coli | 4 mdpi.com | |

| Aminoguanidine hydrazone derivative (10a) | Staphylococcus aureus | 4 mdpi.com |

| Escherichia coli | 4 mdpi.com |

Antifungal Activities

The pyrrolidone scaffold and its analogues have also been investigated for their potential to treat fungal infections. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, have shown significant in vitro antifungal activity against Aspergillus niger and Candida albicans. nih.gov Notably, the copper complex of this ligand demonstrated superior activity compared to the nickel and cobalt complexes. nih.gov

In another study, novel analogues of 1,2,3-triazole containing a benzyl group were synthesized and evaluated for their antifungal efficacy against several human pathogenic fungi, including various Candida and Aspergillus species. chemistryjournal.net Many of the synthesized compounds exhibited potent antifungal activity, in some cases comparable to or better than the established antifungal drugs voriconazole (B182144) and fluconazole. chemistryjournal.net Additionally, certain synthetic benzyl bromides have demonstrated strong antifungal properties against Candida albicans, Candida krusei, and Aspergillus niger. dovepress.com

Table 3: Antifungal Activity of Selected Pyrrolidone and Analogue Derivatives

| Compound/Derivative Class | Fungal Species | Activity Noted |

|---|---|---|

| Cu(II) complex of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Significant antifungal activity. nih.gov |

| 1,2,3-Triazole analogues with benzyl group | Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, Aspergillus flavus | Potent activity, comparable to voriconazole and fluconazole. chemistryjournal.net |

| Benzyl bromide derivatives | Candida albicans, Candida krusei, Aspergillus niger | High activity against tested fungi. dovepress.com |

Anticancer and Antiproliferative Evaluations

The pyrrolidone scaffold is a key feature in many compounds evaluated for their potential to combat cancer. Research has demonstrated that derivatives incorporating this structure exhibit significant antiproliferative effects against various human cancer cell lines.

Derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to possess anticancer properties. nih.gov For instance, linking the pyrrolidin-2-one structure to a benzoxazole (B165842) moiety has yielded compounds with notable activity. In a study, compounds 19 (NSC: 778839) and 20 (NSC: 778842) were evaluated by the National Cancer Institute and showed good growth inhibition against the SNB-75 cell line of CNS cancer, with growth inhibition percentages of 35.49% and 31.88%, respectively. nih.gov

Similarly, other research has focused on synthesizing pyrrolidinone-hydrazone derivatives. One study identified four promising anticancer agents from a series bearing a diphenylamine (B1679370) moiety. mdpi.com Pyrrolidinone derivative 13 , which includes a 5-nitrothiophene group, was particularly active against several cell lines, with an EC₅₀ of 2.50 µM against melanoma (IGR39) and 3.63 µM against prostate cancer (PPC-1) cells. mdpi.com

Analogues of the marine alkaloid makaluvamine that feature substituted benzyl side chains have also demonstrated potent antiproliferative effects. researchgate.netnih.gov Specifically, 4-chloro and 4-methyl substituted benzyl analogues were highly effective against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.8 µM and 2.3 µM, respectively. researchgate.netnih.gov

The versatility of the pyrrolidone scaffold is further highlighted by the synthesis of derivatives bearing a 3,4,5-trimethoxyphenyl moiety. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into these structures significantly enhanced anticancer activity against human A549 lung cancer cells. mdpi.com

| Compound | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-Chloro-benzyl makaluvamine analogue | MCF-7 (Breast) | IC₅₀ | 1.8 µM | researchgate.net |

| 4-Methyl-benzyl makaluvamine analogue | MCF-7 (Breast) | IC₅₀ | 2.3 µM | researchgate.net |

| Compound 19 (NSC: 778839) | SNB-75 (CNS) | % Growth Inhibition | 35.49% | nih.gov |

| Compound 20 (NSC: 778842) | SNB-75 (CNS) | % Growth Inhibition | 31.88% | nih.gov |

| Pyrrolidinone derivative 13 (with 5-nitrothiophene) | IGR39 (Melanoma) | EC₅₀ | 2.50 µM | mdpi.com |

| Pyrrolidinone derivative 13 (with 5-nitrothiophene) | PPC-1 (Prostate) | EC₅₀ | 3.63 µM | mdpi.com |

Anti-inflammatory and Analgesic Research

The pyrrolidone scaffold has also been explored for its potential in developing new anti-inflammatory and analgesic agents. researchgate.net The endocannabinoid system is a key target in this area, with monoacylglycerol lipase (B570770) (MAGL) being a crucial enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL can lead to analgesic effects. nih.gov

Novel 2-pyrrolidinone (B116388) linked benzoxazole derivatives, designed from a 1-benzyl-5-oxopyrrolidine-3-carboxylic acid precursor, have been screened for analgesic effects. nih.gov In a formalin-induced nociception test, compound 20 demonstrated a dose-dependent reduction in pain response in both acute and late stages, showing better potency than the standard drug gabapentin (B195806) at a 30 mg/kg dose. nih.gov This highlights the potential of the 1-benzyl-pyrrolidone scaffold in developing new pain management therapies.

| Compound | Test Model | Observation | Reference |

|---|---|---|---|

| Compound 20 | Formalin-induced nociception | Showed dose-dependent reduction in pain response, more potent than gabapentin at 30 mg/kg. | nih.gov |

Enzyme and Receptor Modulation Studies

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant under the hyperglycemic conditions of diabetes mellitus. openmedicinalchemistryjournal.comnih.gov The inhibition of this enzyme is a key therapeutic strategy to prevent or mitigate long-term diabetic complications like neuropathy, nephropathy, and retinopathy. openmedicinalchemistryjournal.comresearchgate.net

A close analogue of the target scaffold, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) , has been identified as a potent and highly specific inhibitor of aldose reductase. nih.gov It was found to be over 4000 times more potent in inhibiting rat lens aldose reductase compared to the related aldehyde reductase. nih.gov The inhibition of aldose reductase by EBPC was determined to be of a mixed type concerning the substrate glyceraldehyde, with an inhibition constant (Ki) of 8.0 x 10⁻⁸ M, and noncompetitive for the cofactor NADPH, with a Ki of 1.70 x 10⁻⁸ M. nih.gov Such high potency and selectivity make this scaffold a promising starting point for developing drugs to treat diabetic complications. nih.govopenmedicinalchemistryjournal.com Further research into polyhydroxylated pyrrolidine (B122466) derivatives has also shown dual inhibitory activity against both aldose reductase and α-glucosidase, presenting an ideal profile for diabetes treatment. nih.gov

Chemokine receptors are critical in controlling the migration of immune cells in both normal physiological processes and diseases. nih.gov The C-X-C chemokine receptor 4 (CXCR4) is implicated in a variety of diseases, including HIV infection, cancer metastasis, and inflammatory disorders. frontiersin.org Consequently, CXCR4 antagonists are of significant therapeutic interest.

The pyrrolidine ring has been successfully integrated into molecules designed as CXCR4 antagonists. Li et al. reported a series of (S)-pyrrolidine derivatives with potent antimetastatic activity. nih.gov Compound 51a , which incorporates a pyrrolidine ring, demonstrated excellent binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM in a competitive displacement assay. nih.gov Other studies have identified novel pyrrolidine ureas as antagonists for the C-C chemokine receptor 1 (CCR1), another key mediator of monocyte trafficking to inflammatory sites. nih.govacs.org These findings underscore the utility of the pyrrolidine scaffold in modulating chemokine receptor activity.

The versatility of the 1-benzyl-pyrrolidone scaffold extends to other important pharmacological targets.

Monoacylglycerol Lipase (MAGL): As mentioned previously, MAGL is a key enzyme in the endocannabinoid system. nih.gov Inhibition of MAGL not only produces analgesic effects but has also been linked to anticancer activity, as the enzyme is often overexpressed in aggressive cancer cells and is associated with tumor growth and proliferation. nih.gov The development of 1-benzyl-pyrrolidone derivatives as MAGL inhibitors represents a dual-pronged approach to cancer therapy and pain management. nih.gov

Transient Receptor Potential Cation Channel 5 (TRPC5): This ion channel has gained attention as a therapeutic target for chronic kidney disease and pain. nih.gov Research into benzimidazole (B57391) derivatives as TRPC5 inhibitors has shown that incorporating a pyrrolidine at the 2-position can yield potent compounds. nih.gov

Excitatory Amino Acid Transporter 2 (EAAT2): (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a novel EAAT2 modulator with a structure related to the target scaffold, has shown potent antiseizure activity in vivo and favorable drug-like properties. acs.org

Cellular and Molecular Mechanisms of Action

The diverse biological activities of 1-benzyl-pyrrolidone analogues stem from their interaction with various cellular and molecular targets.

For anticancer and antiproliferative effects, one of the primary mechanisms for related compounds is the disruption of microtubule dynamics. mdpi.com By inhibiting tubulin polymerization, these agents can block the cell cycle during the metaphase/anaphase transition, which ultimately leads to apoptosis, or programmed cell death, in rapidly dividing cancer cells. Another anticancer mechanism involves the inhibition of key signaling enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com For derivatives targeting MAGL, the anticancer effect is linked to both the amplification of endocannabinoid signaling and the reduction of fatty acid supply for tumor cells. nih.gov

In the context of enzyme and receptor modulation , the mechanisms are more direct. For aldose reductase inhibitors like EBPC, the molecule binds to the enzyme's active site, preventing it from converting glucose to sorbitol and thereby blocking the polyol pathway. nih.govnih.gov For chemokine receptor antagonists , the pyrrolidine-containing molecules act as competitive inhibitors, binding to the receptor (e.g., CXCR4) and preventing its natural ligand (e.g., CXCL12) from binding and initiating downstream signaling pathways that mediate cell migration. frontiersin.orgnih.gov The analgesic effects of MAGL inhibitors arise from preventing the breakdown of the endocannabinoid 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors (CB₁), which play a role in pain modulation. nih.gov

Computational Chemistry and in Silico Studies of 1 Benzyl 2 Methyl 3 Pyrrolidone Analogues

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including electronic and spectroscopic characteristics. By calculating the electron density, DFT can provide valuable information about the molecule's reactivity, stability, and spectral signatures.

DFT calculations are used to determine key electronic descriptors that govern a molecule's behavior. scholars.direct These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. Other calculated electronic properties often include the dipole moment, which influences solubility and intermolecular interactions, and Mulliken atomic charges, which provide insight into the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. nih.gov

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. It can be used to calculate theoretical vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.org These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in its characterization. nih.gov For analogues of 1-benzyl-2-methyl-3-pyrrolidone, DFT methods like B3LYP with a basis set such as 6-311G(d,p) can be employed to establish a foundational understanding of their molecular properties. scholars.direct

Table 1: Electronic and Spectroscopic Properties Calculated via DFT

| Property | Description | Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and polarizability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular forces, solubility, and binding interactions. |

| Mulliken Charges | Distribution of electron charge among the atoms in a molecule. | Identifies electrophilic and nucleophilic sites. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Predicts theoretical IR spectra for structural confirmation. |

| NMR Chemical Shifts | Calculated shielding of atomic nuclei from an external magnetic field. | Predicts theoretical NMR spectra for structural elucidation. acs.org |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and for understanding the structural basis of ligand-receptor interactions. For analogues of this compound, docking studies can screen for potential protein targets and elucidate the key interactions driving binding affinity.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value. Studies on related pyrrolidone and benzyl-containing structures have used this approach to explore their potential as therapeutic agents. For instance, novel 1-benzyl-pyrrolidin-2-one derivatives have been evaluated as potential nootropic agents through docking studies to understand their interaction with relevant biological targets. nih.gov Similarly, docking has been used to investigate pyrrolidin-2-one analogues as potential anticonvulsant agents by modeling their interactions with targets like the GABA-A receptor. researchgate.net

Ligand-protein interaction profiling provides a detailed analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This profiling helps in understanding why a ligand binds to a specific target and can guide the rational design of more potent and selective inhibitors. nih.gov For example, docking studies on a piperidine (B6355638) derivative revealed efficient interactions with the COVID-19 protease, highlighting its potential as a viral inhibitor. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

| Compound Class | Protein Target | Docking Software | Key Findings |

|---|---|---|---|

| 1-Benzyl-pyrrolidin-2-ones | Not specified | Autodock 4.2 | Identified promising nootropic agents based on docking scores and experimental data correlation. nih.gov |

| Pyrrolidin-2-one analogues | GABA-A Receptor | Not specified | Investigated potential anticonvulsant activity through binding interactions within the receptor. researchgate.net |

| Pyrrolidine (B122466) derivative | HIV-1 Protease | PyRX, MZ DOCK | Showed significant binding affinity to the protease, comparable to standard drugs. laurinpublishers.com |

| 2-Benzyl-benzoimidazol-1-yl ethanones | Human Mitochondrial Branched-chain Aminotransferase (PDB ID: 2A1H) | Schrodinger | Identified compounds with good docking scores, suggesting potential anticonvulsant activity. connectjournals.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | AutoDock Vina | Revealed efficient interaction with the viral protease, suggesting inhibitory potential. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes of a molecule and the dynamics of ligand-protein binding, which are often difficult to capture with static methods like molecular docking.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. This involves identifying the different low-energy shapes (conformations) the molecule can adopt in solution. Understanding the predominant conformations is important, as the biologically active conformation may not be the lowest energy state in isolation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. QSAR is a key component of predictive biology, used to forecast the activity of new, unsynthesized compounds and to guide the optimization of lead candidates in drug discovery. wikipedia.orgnih.gov

A QSAR model takes the form of a mathematical equation: Activity = f(descriptors) + error. wikipedia.org The descriptors are numerical representations of the physicochemical properties or structural features of the molecules. These can be derived from experimental measurements or, more commonly, from computational calculations, including DFT. scholars.direct The biological activity is a quantitative measure, such as the concentration of a substance required to produce a specific biological response (e.g., IC50). nih.gov

The process involves building a model using a "training set" of compounds with known activities and then validating it with a "test set" to ensure its predictive power. Multiple Linear Regression (MLR) is a common statistical method used to generate QSAR models. nih.govresearchgate.net QSAR studies have been successfully applied to various classes of compounds to predict activities ranging from anticancer to anti-tuberculosis. nih.govnih.gov

Table 3: Examples of QSAR Modeling Studies

| Compound Class | Biological Activity | Descriptors Used | Key Outcome |

|---|---|---|---|

| Xanthone (B1684191) derivatives | Anti-tuberculosis | Electronic (AM1 method) | Generated a model to guide the design of new xanthone derivatives with potentially high inhibitory activity. nih.gov |

| Benzyl (B1604629) urea (B33335) derivatives | Anti-cancer | 2D and 3D descriptors | Designed and predicted the activity of new chemical entities, leading to the synthesis of a promising compound. nih.gov |

| 2-Thioarylalkyl Benzimidazole (B57391) derivatives | Anthelmintic | Quantum chemical (DFT) | Established a predictive model based on dipole moment, HOMO energy, and charge. scholars.direct |

| Diverse small molecules | Binding to HIV-1 TAR RNA | Multiple physicochemical and structural descriptors | Developed robust models to predict both thermodynamic and kinetic binding parameters. researchgate.net |

Mechanistic Insights into Organic Reactions and Biotransformations

Computational chemistry provides powerful tools for elucidating the mechanisms of organic reactions and predicting the metabolic fate of compounds through biotransformation studies. By modeling reaction pathways, researchers can gain a detailed understanding of how chemical transformations occur at the molecular level.

DFT calculations are frequently used to map the potential energy surface of a reaction. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy barrier of the transition state) can predict the feasibility and rate of a reaction pathway. This approach has been used to provide mechanistic insights into complex organic reactions, such as the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, where DFT calculations helped revise a proposed mechanism and explain experimental observations. acs.org Similarly, DFT has been used to corroborate the mechanisms of CO2/CS2 fixation catalyzed by metal-organic frameworks. acs.org

In the context of biotransformation, computational methods can predict how a compound might be metabolized by enzymes in the body. This involves identifying the most likely sites on the molecule for metabolic reactions, such as oxidation or hydrolysis. While experimental studies are essential, computational predictions can guide these experiments. For example, studies on the biotransformation of 1-benzyl-N-methyltetrahydroisoquinolines in plant cell cultures used spectroscopic techniques to identify metabolites, a process that can be complemented by computational predictions of metabolic pathways. nih.gov Understanding the biotransformation of a compound like this compound is crucial for assessing its potential metabolic stability and identifying its metabolites.

Based on a comprehensive search, detailed experimental analytical data (including NMR, MS, and vibrational spectroscopy) for the specific chemical compound This compound (CAS No. 69079-26-1) is not available in publicly accessible databases and literature.

While information confirming the identity of this compound, such as its chemical formula (C12H15NO) and molecular weight, is available from chemical suppliers echemi.comscbt.com, the actual spectra and detailed research findings required to construct the requested article are not present in the search results.

Detailed spectral data is available for related isomers such as 1-Benzyl-3-pyrrolidinone (B141626) (CAS No. 775-16-6) nih.govchemicalbook.comsigmaaldrich.com and 1-Benzyl-2-pyrrolidinone (CAS No. 5291-77-0) nih.govguidechem.com. However, due to the strict requirement for scientifically accurate content focusing solely on this compound, it would be inappropriate and scientifically unsound to extrapolate or substitute data from these different molecules.

Therefore, it is not possible to generate the requested article with the specified content and adhere to the instructions for accuracy and focus.

Advanced Analytical Techniques for Characterization and Purity Assessment of 1 Benzyl 2 Methyl 3 Pyrrolidone

Chromatographic Methods for Separation and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and purification of 1-Benzyl-2-methyl-3-pyrrolidone due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for closely related isomers, such as 1-Benzyl-3-pyrrolidone, provide a strong basis for method development. sielc.com A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

For instance, a reverse-phase method for 1-Benzyl-3-pyrrolidone utilizes a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry (MS) compatibility. sielc.com This type of method is scalable and can be adapted for both analytical purity checks and preparative isolation of impurities. sielc.com

Given that this compound possesses a chiral center at the C2 position of the pyrrolidone ring, chiral HPLC is essential for separating its enantiomers. The separation of enantiomers is critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov Chiral separation by HPLC can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the enantioseparation of a wide variety of drug molecules. nih.gov For related pyrrolidine (B122466) derivatives, methods have been developed using columns like the Chiralcel OD-H, often with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol), sometimes with a basic additive like triethylamine (B128534) to improve peak shape. researchgate.net

Detection is typically performed using an ultraviolet (UV) detector, as the benzyl (B1604629) group provides a strong chromophore. For more detailed analysis and identification of unknown impurities, HPLC can be coupled with mass spectrometry (HPLC-MS). An HPLC-electrospray ionization-MS/MS method developed for N-methyl-2-pyrrolidone (NMP) and its metabolites demonstrates the power of this hyphenated technique, providing high sensitivity and specificity. nih.gov

| Parameter | Typical Condition for a Related Compound (1-Benzyl-3-pyrrolidone) |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity Analysis, Preparative Separation |

This data is representative of a method for a related isomer and serves as a likely starting point for the analysis of this compound. sielc.com

| Parameter | Typical Condition for Chiral Separation of a Pyrrolidine Derivative |

| Column | Chiralcel OD-H (Cellulose-based CSP) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV (254 nm), Optical Rotation (OR) |

| Application | Enantiomeric Purity Determination |

This data is representative of a method for a related chiral pyrrolidine and illustrates a potential approach for the enantioseparation of this compound. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chromatographyonline.com For this compound, GC can be used for purity assessment, identifying volatile impurities, and monitoring residual solvents from the synthesis process. The compound must be sufficiently volatile and not degrade at the temperatures used in the GC inlet and column.

Research Findings: Specific GC methods for this compound are not readily available in published literature. However, established methods for related compounds like N-methyl-2-pyrrolidone (NMP) are highly relevant. chromatographyonline.comsci-hub.segoogle.com These methods often employ a capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., a wax-type column), which is suitable for separating polar analytes. chromatographyonline.com

A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. chromatographyonline.com For more selective detection of nitrogen-containing compounds like this compound, a nitrogen-phosphorus detector (NPD) can be employed, offering higher sensitivity and selectivity over the FID. sci-hub.segoogle.com

For definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. GC-MS analysis provides the retention time of a component from the GC and its mass spectrum from the MS, which allows for structural elucidation and confirmation of identity by comparing the fragmentation pattern with spectral libraries. researchgate.netnih.gov The analysis of fatty acid pyrrolidide derivatives by GC-MS, for example, shows how the fragmentation pattern can be used to determine the structure of the molecule. researchgate.net When analyzing for purity, all signals in the chromatogram are integrated, and the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. measurlabs.com

| Parameter | Typical Condition for a Related Compound (N-Methyl-2-pyrrolidone) |

| System | Gas Chromatograph |

| Injector | Split/Splitless |

| Column | Capillary Column (e.g., Wax type) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Application | Quantification, Residual Solvent Analysis, Purity Assessment |

This data is representative of methods used for the related compound N-methyl-2-pyrrolidone and is applicable for the analysis of this compound. chromatographyonline.comsci-hub.se

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the relative and absolute configuration of the stereocenters in the solid state.

Research Findings: As of the current literature, a specific crystal structure determination for this compound has not been reported. However, the application of X-ray crystallography to numerous related pyrrolidone and heterocyclic derivatives demonstrates its utility and the type of information that can be obtained.

Studies on various pyrrolidine-2,5-diones and other derivatives have successfully used X-ray crystallography to confirm their molecular structures. sielc.comfda.gov For example, the analysis of gem-aminals based on pyrrolidine moieties allowed for the unambiguous assignment of their structures and a detailed study of their molecular packing and intermolecular interactions, such as hydrogen bonds. researchgate.net

The process involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed. The data processing leads to an electron density map from which the positions of the individual atoms can be determined, yielding a complete molecular structure. researchgate.net

Should a crystal structure for this compound be determined, it would provide invaluable data.

Anticipated Data from X-ray Crystallography:

| Information Provided | Significance for this compound |

| Molecular Conformation | The exact puckering of the pyrrolidone ring and the orientation of the benzyl and methyl substituents. |

| Stereochemistry | Unambiguous assignment of the relative configuration of the substituents on the chiral centers. With appropriate techniques, the absolute configuration can also be determined. |

| Bond Lengths and Angles | Precise measurements of all intramolecular distances and angles, confirming the connectivity and geometry. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions from the benzyl groups, which govern the crystal packing. |

| Crystal System and Space Group | Fundamental crystallographic data describing the symmetry and unit cell of the crystal lattice. |

This structural information is crucial for understanding the compound's physical properties, its potential interactions with biological targets, and for quality control in its solid form.

Future Research Directions and Translational Perspectives for 1 Benzyl 2 Methyl 3 Pyrrolidone

Development of Green and Sustainable Synthetic Pathways

The development of environmentally benign chemical processes is a cornerstone of modern chemistry. For a molecule like 1-Benzyl-2-methyl-3-pyrrolidone, future research would prioritize the establishment of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic strategies for related N-benzylpyrrolidinones often involve multi-step processes that may include addition reactions, substitutions, and cyclizations. researchgate.net A key area for future development lies in improving these pathways by applying the principles of green chemistry. Research could focus on:

Catalytic Innovations : Employing heterogeneous catalysts that can be easily recovered and recycled, reducing waste and improving process efficiency. For instance, studies on other nitrogen-containing heterocycles have shown success using metal-organic frameworks or inexpensive catalysts like potassium carbonate in aqueous media. acs.orgresearchgate.net

Alternative Solvents : Replacing traditional, hazardous organic solvents like N,N-Dimethylformamide (DMF) with greener alternatives. unibo.it The suitability of solvents such as water, supercritical CO2, or bio-based solvents like Cyrene could be investigated.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through one-pot or tandem reactions. researchgate.net

| Conventional Solvent | Potential Green Alternative | Rationale for Substitution |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Higher boiling point, lower toxicity profile. |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point. |

| Tetrahydrofuran (THF) | N-Butylpyrrolidone (NBP) | Lower volatility and better performance in certain peptide syntheses. unibo.it |

| Acetonitrile (B52724) | Water | Non-toxic, non-flammable, and inexpensive where reactant solubility permits. researchgate.net |

High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

To explore the therapeutic potential of this compound, its structure can serve as a scaffold for the creation of large chemical libraries. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for identifying and optimizing lead compounds.

Combinatorial Library Synthesis : By systematically modifying the benzyl (B1604629) and methyl groups or substituting other positions on the pyrrolidone ring, a diverse library of analogues can be generated. This allows for a broad exploration of the structure-activity relationship (SAR). For example, different substituents could be placed on the phenyl ring to modulate electronic and steric properties.

High-Throughput Screening (HTS) : These libraries can then be rapidly screened against a wide array of biological targets, such as enzymes or receptors, to identify "hits"—compounds that exhibit a desired biological activity. HTS protocols often utilize automated, miniaturized assays to test thousands of compounds per day. uea.ac.uk The identification of a thiourea-based antiviral from a large library using HTS highlights the power of this approach. researchgate.net

| Parameter | Description | Relevance to this compound Analogues |

|---|---|---|

| Assay Format | The specific biological test used (e.g., fluorescence, luminescence, absorbance). | Selection depends on the target class (e.g., kinase, GPCR, protease). |

| Compound Concentration | The concentration at which library compounds are tested. | Typically 1-10 µM to identify initial hits without excessive false positives. |

| Controls | Positive and negative controls to ensure assay validity. | Essential for calculating statistical measures like the Z'-factor. |

| Hit Criteria | The threshold of activity required to classify a compound as a "hit". | Defined based on assay performance and desired potency. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. mednexus.orgmdpi.com For this compound, AI/ML could be integrated at multiple stages:

Predictive Modeling : ML models can be trained on existing data from other pyrrolidone derivatives to predict properties of novel, unsynthesized analogues of this compound. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as biological activity against specific targets. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high binding affinity to a target and good drug-like characteristics. nih.gov

Virtual Screening : AI can screen vast virtual libraries of compounds much faster than physical HTS, prioritizing a smaller, more promising set of candidates for synthesis and testing. nih.gov This reduces costs and focuses laboratory efforts on the most likely prospects.

Exploration of Novel Bioactive Targets and Therapeutic Indications

The pyrrolidone core is a key pharmacophore in many drugs, particularly those targeting the central nervous system. uran.ua A crucial future direction for this compound is the systematic exploration of its potential biological targets and therapeutic applications.

Research on structurally related compounds provides clues for potential areas of investigation. For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been studied for their nootropic (cognitive-enhancing) effects. uran.ua This suggests that libraries based on this compound could be screened for activity against targets implicated in neurodegenerative diseases or cognitive disorders. Other potential indications for pyrrolidone-containing compounds include epilepsy and analgesia. uran.uaguidechem.com An unbiased screening approach against a panel of disease-relevant targets could uncover unexpected activities and novel therapeutic avenues.

Potential Applications in Chemical Biology and Probe Development

Beyond direct therapeutic use, this compound and its derivatives could be valuable tools in chemical biology. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target.

To be developed into a chemical probe, the this compound scaffold would need to be modified. This typically involves:

Identifying a Potent Analogue : First, an analogue with high affinity and selectivity for a specific biological target must be identified through methods like HTS.

Attaching a Reporter Group : A functional group (e.g., an azide (B81097) or alkyne for click chemistry) would be added to the molecule at a position that does not disrupt its binding to the target. This "handle" allows for the attachment of reporter tags like fluorophores or biotin.

Validation : The resulting probe must be validated to ensure it retains its activity and selectivity for the intended target and can be used to study the target's function in cells or organisms.

Such probes could be instrumental in elucidating complex biological pathways, validating new drug targets, and improving our understanding of disease mechanisms.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-2-methyl-3-pyrrolidone, and how can reaction yields be optimized?

Answer: A common synthesis involves nucleophilic substitution or condensation reactions. For example, a modified procedure using 2-fluorobenzaldehyde and dialkylamine in DMF with potassium carbonate as a base, heated at 150°C for 20 hours, achieves a 93% yield . Optimization strategies include:

- Temperature control : Maintaining precise heating (e.g., glycerin bath) to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Stoichiometric adjustments : Ensuring excess amine (1.05–1.1 equiv) drives the reaction to completion.

Post-reaction purification via ethyl acetate extraction and MgSO4 drying ensures high-purity products .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.6 ppm) and pyrrolidone carbonyl signals (δ ~10.0 ppm). Discrepancies in integration ratios may indicate impurities .

- Mass spectrometry : Confirm molecular weight (175.23 g/mol) via exact mass analysis .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while flash chromatography isolates derivatives .

- Elemental analysis : Validate nitrogen content (~7.99%) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Answer: Discrepancies in NMR or mass spectra often arise from:

- Steric hindrance : Substituents on the benzyl or pyrrolidone groups may shift proton signals. Compare with computational models (e.g., DFT) to validate assignments.

- Tautomerism : Oxime derivatives (e.g., 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine) may exhibit equilibrium between keto and enol forms, requiring variable-temperature NMR .

- Impurity profiling : Use HPLC-MS to identify byproducts from incomplete reactions or degradation .

Q. What strategies are effective for designing novel this compound derivatives with enhanced biological activity?

Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., cyano, nitro) at the benzyl position to modulate lipophilicity and binding affinity .

- Heterocyclic fusion : Attach pyridine or indole moieties (e.g., 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine) to enhance interactions with biological targets .

- Stereochemical control : Utilize chiral catalysts (e.g., BINAP) during synthesis to isolate enantiomers with distinct pharmacological profiles .

Q. How can researchers address challenges in crystallographic analysis of this compound derivatives?

Answer:

- Crystal growth : Use slow evaporation of dichloromethane/hexane mixtures to obtain single crystals suitable for X-ray diffraction .

- H-atom placement : Refine riding models for H-atoms (C–H 0.95–0.99 Å) to improve accuracy in electron density maps .

- Thermal motion : Apply anisotropic displacement parameters for non-H atoms to resolve disorder in flexible pyrrolidone rings .

Methodological Notes

- Safety : Handle this compound under inert conditions (N2/Ar) due to potential sensitivity to moisture or oxygen .

- Data validation : Cross-reference CAS RN 5291-77-0 with authoritative databases (e.g., PubChem) to confirm structural integrity .

- Ethical reporting : Disclose synthetic yields, purity thresholds, and analytical limitations to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.